molecular formula C7H3Cl2N B1580750 2,5-Dichlorobenzonitrile CAS No. 21663-61-6

2,5-Dichlorobenzonitrile

Cat. No.: B1580750
CAS No.: 21663-61-6
M. Wt: 172.01 g/mol
InChI Key: LNGWRTKJZCBXGT-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis. It interacts with enzymes such as cellulose synthase, disrupting the normal synthesis of cellulose in plant cells. This interaction leads to altered cell wall composition and structure, affecting the overall growth and development of the plant . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits cellulose synthesis, leading to changes in cell wall composition and structure. This inhibition affects the growth rate and morphology of pollen tubes, as well as the organization of the cytoskeleton and vesicle trafficking . In animal cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cellulose synthase. This inhibition disrupts the normal synthesis of cellulose, leading to changes in cell wall composition and structure . Additionally, this compound may interact with other biomolecules, such as proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can induce changes in cell wall composition and structure over time, leading to long-term effects on cellular processes . Additionally, the compound’s stability and degradation in laboratory settings can impact its efficacy and safety in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant changes in cell wall composition and structure, as well as alterations in cellular processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and industrial applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzonitrile can be synthesized through several methods. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . The reaction conditions typically involve a temperature of around 380°C, which results in a high yield of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The process involves the use of cheaper chlorotoluenes as starting materials and results in high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2,5-dichlorobenzylamine.

    Oxidation: Formation of 2,5-dichlorobenzoic acid.

Scientific Research Applications

2,5-Dichlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of herbicides, pesticides, and dyes.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,4-Dichlorobenzonitrile

Comparison: 2,5-Dichlorobenzonitrile is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications where other isomers might not be as effective .

Properties

IUPAC Name

2,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWRTKJZCBXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176049
Record name 2,5-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21663-61-6
Record name 2,5-Dichlorobenzonitrile
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Record name 2,5-Dichlorobenzonitrile
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Record name 21663-61-6
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Record name 2,5-Dichlorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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